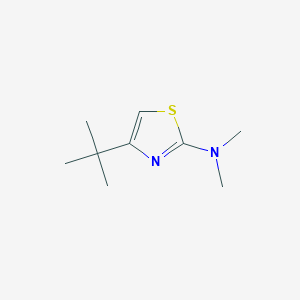
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C9H16N2S and a molecular weight of 184.3 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . The compound is characterized by a thiazole ring substituted with a tert-butyl group and two dimethylamino groups.
Preparation Methods
The synthesis of 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine typically involves the reaction of tert-butylamine with a thiazole derivative under specific conditions . One common method includes the use of dimethylamine and a thiazole precursor in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of various chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-tert-Butyl-N,N-dimethyl-5-nitro-1,3-thiazol-2-amine: This compound has a nitro group, which can enhance its biological activity.
4-(4-Methoxyphenyl)-N,N-dimethyl-1,3-thiazol-2-amine:
4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine: The bromophenyl group can introduce different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
82721-88-8 |
|---|---|
Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
4-tert-butyl-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-9(2,3)7-6-12-8(10-7)11(4)5/h6H,1-5H3 |
InChI Key |
PEYFAVXZJITYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


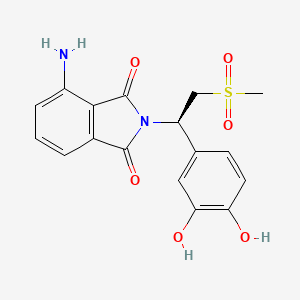
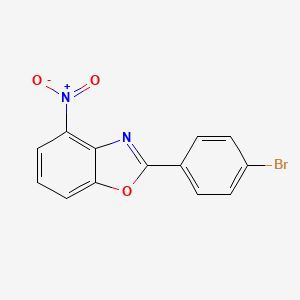
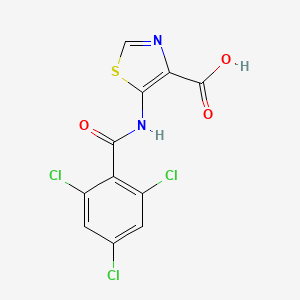

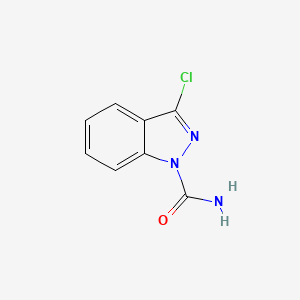
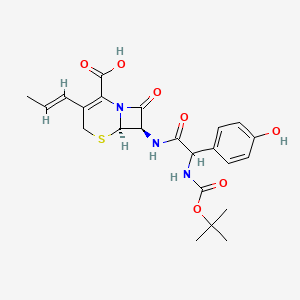

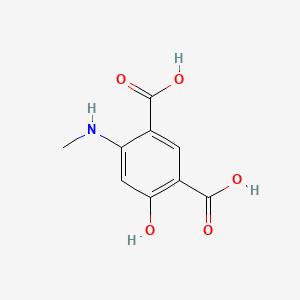
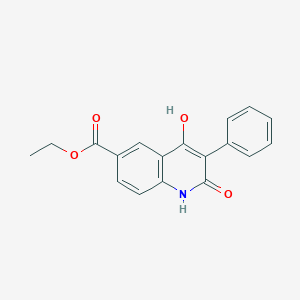
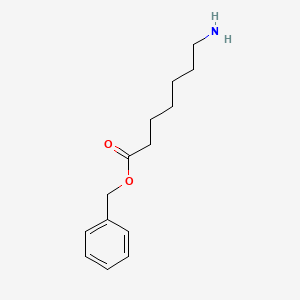
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)
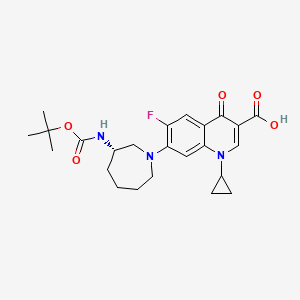
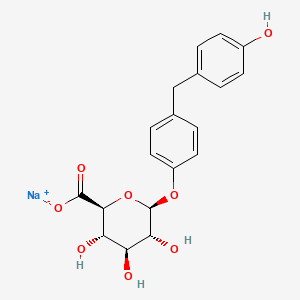
![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
